molecular formula C24H29ClN2O3 B11092047 7-Chloro-3,3-dimethyl-2-(4-methylphenyl)-6-(morpholin-4-yl)-1,2,3,4-tetrahydroquinolin-4-yl acetate

7-Chloro-3,3-dimethyl-2-(4-methylphenyl)-6-(morpholin-4-yl)-1,2,3,4-tetrahydroquinolin-4-yl acetate

Cat. No.: B11092047
M. Wt: 428.9 g/mol
InChI Key: VFYZBKMASOPBDO-UHFFFAOYSA-N
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Description

7-Chloro-3,3-dimethyl-2-(4-methylphenyl)-6-morpholino-1,2,3,4-tetrahydro-4-quinolinyl acetate is a complex organic compound with a unique structure that combines a quinoline core with a morpholine ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3,3-dimethyl-2-(4-methylphenyl)-6-morpholino-1,2,3,4-tetrahydro-4-quinolinyl acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Morpholine Ring Formation: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a morpholine moiety.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,3-dimethyl-2-(4-methylphenyl)-6-morpholino-1,2,3,4-tetrahydro-4-quinolinyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Ammonia, primary or secondary amines, thiols, dimethylformamide (DMF), and heat.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

7-Chloro-3,3-dimethyl-2-(4-methylphenyl)-6-morpholino-1,2,3,4-tetrahydro-4-quinolinyl acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the quinoline core.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-3,3-dimethyl-2-(4-methylphenyl)-6-morpholino-1,2,3,4-tetrahydro-4-quinolinyl acetate depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary depending on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-3,3-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline: Lacks the morpholine and acetate groups, making it less versatile in terms of chemical reactivity and applications.

    6-Morpholino-1,2,3,4-tetrahydroquinoline: Lacks the chlorine and acetate groups, which may affect its biological activity and chemical properties.

    3,3-Dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline: Lacks the chlorine, morpholine, and acetate groups, making it a simpler compound with potentially different reactivity and applications.

Uniqueness

The presence of the chlorine atom, morpholine ring, and acetate group in 7-chloro-3,3-dimethyl-2-(4-methylphenyl)-6-morpholino-1,2,3,4-tetrahydro-4-quinolinyl acetate makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity, potential biological activity, and versatility in various applications.

Properties

Molecular Formula

C24H29ClN2O3

Molecular Weight

428.9 g/mol

IUPAC Name

[7-chloro-3,3-dimethyl-2-(4-methylphenyl)-6-morpholin-4-yl-2,4-dihydro-1H-quinolin-4-yl] acetate

InChI

InChI=1S/C24H29ClN2O3/c1-15-5-7-17(8-6-15)22-24(3,4)23(30-16(2)28)18-13-21(19(25)14-20(18)26-22)27-9-11-29-12-10-27/h5-8,13-14,22-23,26H,9-12H2,1-4H3

InChI Key

VFYZBKMASOPBDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(C3=CC(=C(C=C3N2)Cl)N4CCOCC4)OC(=O)C)(C)C

Origin of Product

United States

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